molecular formula C13H16N2S B4912398 6-cyclohexyl-1,3-benzothiazol-2-amine

6-cyclohexyl-1,3-benzothiazol-2-amine

Cat. No.: B4912398
M. Wt: 232.35 g/mol
InChI Key: NSZKBOFZZVSDSY-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1,3-benzothiazol-2-amine (CAS: 28291-75-0) is a benzothiazole derivative characterized by a cyclohexyl substituent at the 2-amino position and a hydrogen atom at the 6-position of the benzothiazole core. Its molecular formula is C₁₃H₁₆N₂S, with a molecular weight of 232.34 g/mol . It is primarily utilized as a research chemical in medicinal chemistry and drug discovery, where its structural features may influence pharmacokinetic properties like lipophilicity and blood-brain barrier penetration .

Properties

IUPAC Name

6-cyclohexyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZKBOFZZVSDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclohexyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzenethiol with cyclohexylamine under specific conditions. One common method includes the condensation of 2-aminobenzenethiol with cyclohexanone, followed by cyclization to form the benzothiazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-cyclohexyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Features
6-Cyclohexyl-1,3-benzothiazol-2-amine Cyclohexyl (N2) C₁₃H₁₆N₂S 232.34 Not reported Chloroform, MeOH, DMSO (slight) Bulky substituent enhances lipophilicity
6-Methoxy-1,3-benzothiazol-2-amine Methoxy (C6) C₈H₈N₂OS 180.23 130–132 Polar solvents Hydrogen-bonding capacity
6-Chloro-1,3-benzothiazol-2-amine Chloro (C6) C₇H₅ClN₂S 184.64 158–160 Organic solvents Electrophilic halogen enhances reactivity
6-Bromo-1,3-benzothiazol-2-amine Bromo (C6) C₇H₅BrN₂S 229.10 Not reported Not reported Heavy atom aids crystallography
6-Nitro-1,3-benzothiazol-2-amine Nitro (C6) C₇H₅N₃O₂S 195.20 223–225 Limited Electron-withdrawing group impacts electronic density
4-Chloro-1,3-benzothiazol-2-amine Chloro (C4) C₇H₅ClN₂S 184.64 Not reported Not reported Substituent position alters binding affinity

Key Observations :

  • Substituent Effects : The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like methoxy or halogen atoms. This may enhance membrane permeability but reduce aqueous solubility .
  • Electronic Properties : Electron-withdrawing groups (e.g., nitro, chloro) at C6 decrease electron density on the benzothiazole ring, influencing reactivity and intermolecular interactions .
  • Hydrogen Bonding : The methoxy analog forms strong hydrogen bonds (N–H⋯O/N interactions), as evidenced by its crystalline structure .
Anticancer Potential
  • 6-Chloro derivatives (e.g., 6-chloro-N-[3,4-disubstituted-thiazol-2-ylidene]-1,3-benzothiazol-2-amine) show targeted activity against colon cancer cell lines (HCT-116, HCT15, HT29) via apoptosis induction .
  • 6-Substituted benzothiazoles (e.g., 7-substituted imidazo[2,1-b][1,3]benzothiazoles) exhibit radiosensitizing effects in cancer therapy .
Enzyme Inhibition
  • 4-Chloro-1,3-benzothiazol-2-amine (PDB: 4MSH) was identified as a fragment binder in phosphodiesterase-10A (PDE-10A) inhibition studies, with moderate desolvation penalties and stacking interactions .
Sensor and Coordination Chemistry
  • Schiff bases derived from 6-methoxy-1,3-benzothiazol-2-amine serve as colorimetric sensors for metal ions (e.g., Cr³⁺) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-cyclohexyl-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Cyclocondensation of cyclohexyl-substituted aniline derivatives with thiourea or sodium thiocyanate in glacial acetic acid under controlled bromination (0–10°C, inert atmosphere) .
  • Step 2 : Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) enhances reaction efficiency (yield: 75–85%) compared to conventional heating (yield: 20–40%) .
  • Key Variables :
VariableImpact on Yield
Bromine stoichiometryExcess Br₂ reduces purity due to over-bromination
Temperature control>10°C leads to side reactions (e.g., dimerization)
  • Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR : 1H^1H-NMR confirms cyclohexyl protons (δ 1.2–2.1 ppm) and benzothiazole aromatic protons (δ 7.2–8.5 ppm) .
  • IR : Peaks at 1550–1650 cm1^{-1} (C=N stretch) and 3200–3400 cm1^{-1} (N-H stretch) .
  • X-ray Crystallography : SHELXL refinement for crystal structure determination (R-factor < 5%) .

Advanced Research Questions

Q. What computational approaches predict the biological activity of this compound?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding with targets (e.g., EGFR kinase, PDB ID: 1M17). Cyclohexyl group enhances hydrophobic interactions in active sites .
  • QSAR Modeling : Use Hammett constants (σ) and logP values to correlate substituent effects (e.g., cyclohexyl’s +I effect increases lipophilicity) .
    • Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do conflicting data on inhibition efficiency (e.g., 83.81% vs. 65%) in corrosion studies arise, and how are they resolved?

  • Analysis :

  • Source 1 : Potentiodynamic polarization in 1M HCl shows 83.81% efficiency at 2.5 ppm (monolayer adsorption) .
  • Source 2 : Electrochemical impedance spectroscopy (EIS) reports 65% efficiency due to competitive adsorption with Cl⁻ ions .
    • Resolution :
  • Experimental Design : Standardize electrolyte composition and pre-adsorption time (≥2 hrs) .
  • Statistical Tools : ANOVA (p < 0.05) to identify significant variables (e.g., pH, temperature) .

Q. What mechanisms underlie the antitumor activity of this compound derivatives?

  • In Vitro Protocols :

  • MTT Assay : IC₅₀ = 12.5 µM against HCT-116 colon cancer cells (72-hr exposure) .
  • Flow Cytometry : Apoptosis induction via caspase-3 activation (25% increase vs. control) .
    • Mechanistic Insights :
  • ROS Generation : 2.5-fold increase in intracellular ROS (DCFH-DA assay) triggers mitochondrial dysfunction .
  • Target Inhibition : Competitive inhibition of topoisomerase II (Kd = 0.45 µM) .

Methodological Challenges

Q. Why do solubility issues arise in biological assays, and how are they addressed?

  • Problem : Aqueous solubility < 0.1 mg/mL due to hydrophobic cyclohexyl group .
  • Solutions :

  • Formulation : Use DMSO/PEG-400 mixtures (≤1% v/v to avoid cytotoxicity) .
  • Derivatization : Introduce sulfonate groups (−SO₃H) via electrophilic substitution (solubility ↑ 10-fold) .

Q. How are reaction byproducts (e.g., dimerized species) minimized during synthesis?

  • Optimization :

  • Stepwise Bromination : Add Br₂ dropwise (≤0.5 mL/min) at −3°C .
  • Catalyst Screening : ZnCl₂ reduces dimerization from 15% to <5% .

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